molecular formula C7H11ClN2O2 B2906509 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride CAS No. 1909316-83-1

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride

Cat. No.: B2906509
CAS No.: 1909316-83-1
M. Wt: 190.63
InChI Key: LMIXIPQJJMCGEP-UHFFFAOYSA-N
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Description

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, biology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including 3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride, typically involves the formation of the imidazole ring through cyclization reactions. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of imidazole derivatives may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolone derivatives, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Scientific Research Applications

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-imidazol-5-yl)-2-methylpropanoic acid hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness allows it to be used in specialized applications where other imidazole derivatives may not be as effective .

Properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-methylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(7(10)11)2-6-3-8-4-9-6;/h3-5H,2H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIXIPQJJMCGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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